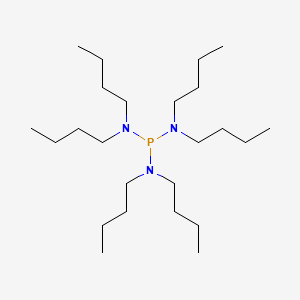

Tris(dibutylamino)phosphine

Descripción general

Descripción

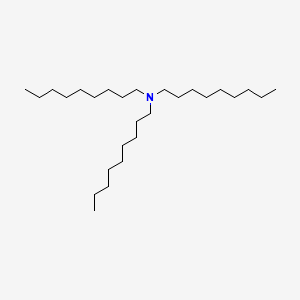

Tris(dibutylamino)phosphine is a type of tris-dialkylamino phosphine, a class of compounds where three dialkylamino groups are attached to a central phosphorus atom. These compounds are of interest due to their unique structural features and reactivity patterns, which are influenced by the nature of the substituents on both the nitrogen and phosphorus atoms.

Synthesis Analysis

The synthesis of tris(dialkylamino)phosphines can be achieved through various methods. One approach involves the use of tris(dimethylamino)phosphine as a thiophilic reagent, which can convert alkylthio(alkylseleno)phosphonium salts into chiral tertiary phosphines and phosphinites with high stereoselectivity . This method represents a general synthesis pathway for optically active phosphines and their derivatives.

Molecular Structure Analysis

The molecular structure of tris-dialkylamino phosphines is characterized by the presence of three nitrogen atoms that are typically planar, especially when a C3 symmetric conformation is observed . The P-N bonds in these compounds are notably short, which is consistent with other phosphonium salts featuring tris-dialkylamino substituents . This structural arrangement can influence the reactivity and stability of the phosphine compounds.

Chemical Reactions Analysis

Tris(dialkylamino)phosphines undergo various chemical reactions, including those with diiodine and phenylseleno compounds. For instance, the reaction with diiodine leads to the formation of phosphonium salts with [R3PI]I adducts, which are essentially ionic and may display long, soft-soft, I-I interactions in the solid state . Additionally, reactions with α,β-unsaturated nitriles result in a mixture of aminophosphonium dipolar ion structures and ylide forms, with the product ratio depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tris(dibutylamino)phosphine derivatives are influenced by their molecular structure. The planarity of the nitrogen atoms and the short P-N bonds suggest a degree of electronic delocalization, which can affect properties such as solubility, melting point, and reactivity. The formation of ionic adducts and ylides indicates that these compounds can participate in a range of chemical reactions, potentially leading to the formation of novel materials with unique properties .

Aplicaciones Científicas De Investigación

1. Protein Solubility in Electrophoresis

Tris(dibutylamino)phosphine and its derivatives, such as tributyl phosphine, have been used in biochemical studies to enhance protein solubility during isoelectric focusing in two-dimensional electrophoresis. This results in shorter run times and increased resolution, as the nonionic nature of these compounds maintains reducing conditions throughout the separation process (Herbert et al., 1998).

2. Reducing Agent for Disulfide Bonds

Tris(dibutylamino)phosphine analogs like Tris(2-carboxyethyl)phosphine (TCEP) are widely used as reducing agents for disulfide bonds in peptides and proteins. They are effective in various pH conditions and can penetrate phospholipid bilayers rapidly. This versatility makes them suitable for biochemical applications including studies on protein disulfide bonds (Cline et al., 2004).

3. Synthesis of Optically Active Phosphines

Tris(dibutylamino)phosphine is utilized in the synthesis of chiral tertiary phosphines and phosphinites with high stereoselectivity. This process involves the transformation of alkylthio(alkylseleno)phosphonium salts, indicating the compound's significance in the field of synthetic organic chemistry (Omelańczuk & Mikołgajczyk, 1984).

4. Electrochemistry in Li-ion Batteries

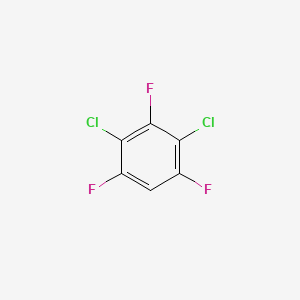

In the field of electrochemistry, tris(dibutylamino)phosphine derivatives like Tris (pentafluorophenyl) phosphine are used as electrolyte additives to improve the cycling performance of high-voltage lithium-ion batteries. These compounds help form a protective film on electrode materials, contributing to better battery performance and longevity (Xu et al., 2012).

Safety And Hazards

Propiedades

IUPAC Name |

N-bis(dibutylamino)phosphanyl-N-butylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H54N3P/c1-7-13-19-25(20-14-8-2)28(26(21-15-9-3)22-16-10-4)27(23-17-11-5)24-18-12-6/h7-24H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQFNWOYQMPPKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)P(N(CCCC)CCCC)N(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H54N3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207175 | |

| Record name | Tris(N,N-di-N-butylamino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(dibutylamino)phosphine | |

CAS RN |

5848-65-7 | |

| Record name | Tris(N,N-di-N-butylamino)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005848657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(N,N-di-N-butylamino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

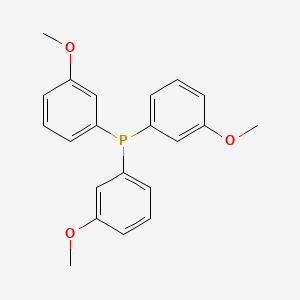

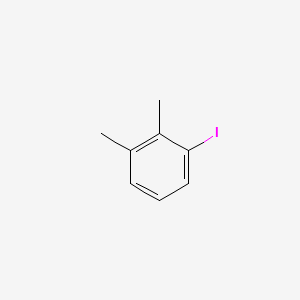

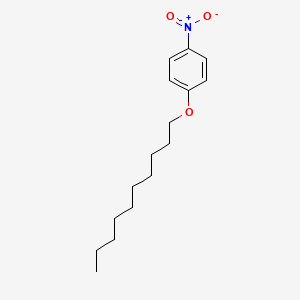

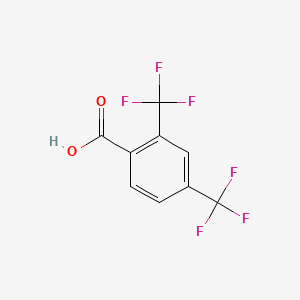

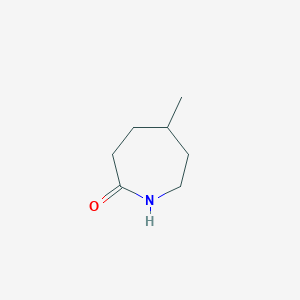

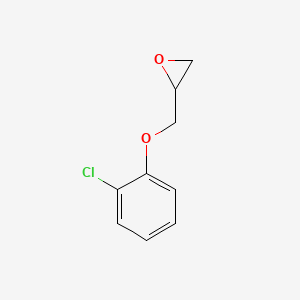

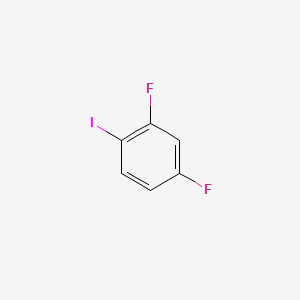

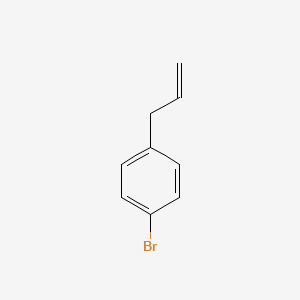

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.